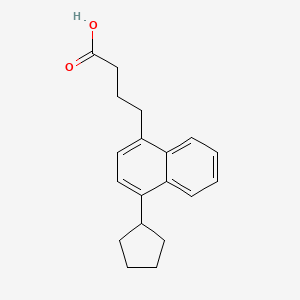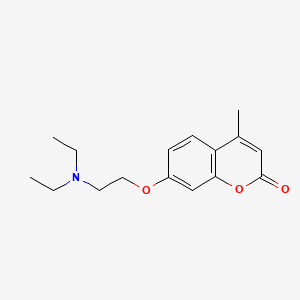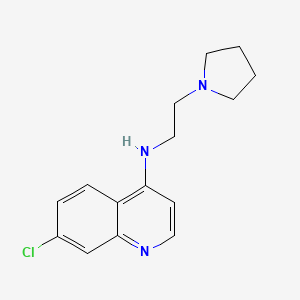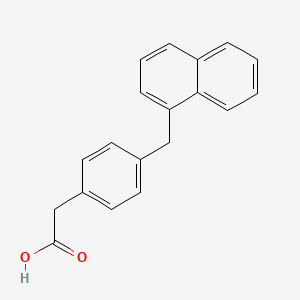![molecular formula C15H9NO5 B11843925 Benz[g]isoquinoline-3,5,10(2H)-trione, 9-(acetyloxy)- CAS No. 135735-66-9](/img/structure/B11843925.png)
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-(acetyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,10-Trioxo-2,3,5,10-tetrahydrobenzo[g]isoquinolin-9-yl acetate is a chemical compound with the molecular formula C14H9NO6 It is known for its unique structure, which includes a benzo[g]isoquinoline core with multiple oxo groups and an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,10-Trioxo-2,3,5,10-tetrahydrobenzo[g]isoquinolin-9-yl acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzo[g]isoquinoline core, followed by the introduction of oxo groups and the acetate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 3,5,10-Trioxo-2,3,5,10-tetrahydrobenzo[g]isoquinolin-9-yl acetate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,10-Trioxo-2,3,5,10-tetrahydrobenzo[g]isoquinolin-9-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups or other functional groups.
Substitution: The acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction may produce hydroxylated derivatives.
Applications De Recherche Scientifique
3,5,10-Trioxo-2,3,5,10-tetrahydrobenzo[g]isoquinolin-9-yl acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5,10-Trioxo-2,3,5,10-tetrahydrobenzo[g]isoquinolin-9-yl acetate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5,10-Trioxo-2,3,5,10-tetrahydrobenzo[g]isoquinolin-9-yl methyl ester
- 3,5,10-Trioxo-2,3,5,10-tetrahydrobenzo[g]isoquinolin-9-yl ethyl ester
Uniqueness
Compared to similar compounds, 3,5,10-Trioxo-2,3,5,10-tetrahydrobenzo[g]isoquinolin-9-yl acetate is unique due to its specific acetate moiety, which can influence its reactivity, solubility, and biological activity
Propriétés
Numéro CAS |
135735-66-9 |
|---|---|
Formule moléculaire |
C15H9NO5 |
Poids moléculaire |
283.23 g/mol |
Nom IUPAC |
(3,5,10-trioxo-2H-benzo[g]isoquinolin-9-yl) acetate |
InChI |
InChI=1S/C15H9NO5/c1-7(17)21-11-4-2-3-8-13(11)15(20)10-6-16-12(18)5-9(10)14(8)19/h2-6H,1H3,(H,16,18) |
Clé InChI |
UXLNJVUZXCHAMP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC2=C1C(=O)C3=CNC(=O)C=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


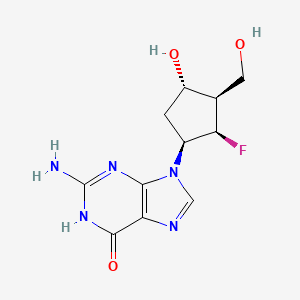
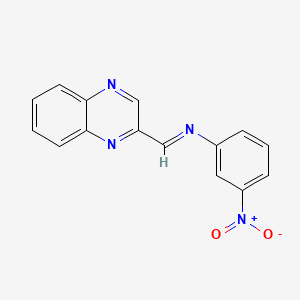
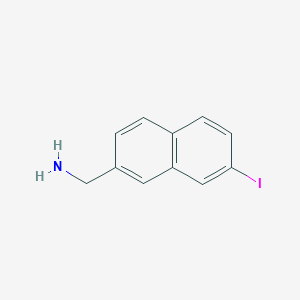
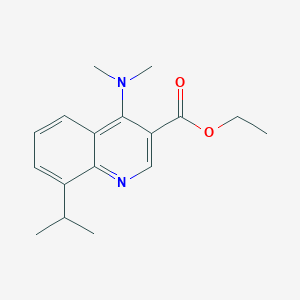

![5-[(2-Bromoethoxy)methyl]quinolin-8-ol](/img/structure/B11843867.png)
![Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate](/img/structure/B11843873.png)
![(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine](/img/structure/B11843882.png)
![6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B11843888.png)
